N-(4-bromophenyl)-N-methylcarbamoyl chloride
Description
N-(4-bromophenyl)-N-methylcarbamoyl chloride is a carbamoyl chloride derivative featuring a 4-bromophenyl group and a methyl substituent on the nitrogen atom. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of ureas, amides, and other carbamate derivatives. Its structure combines the electron-withdrawing bromine atom at the para position of the phenyl ring with the reactive carbamoyl chloride moiety, making it versatile for nucleophilic substitution reactions.
Properties
Molecular Formula |
C8H7BrClNO |
|---|---|
Molecular Weight |
248.50 g/mol |
IUPAC Name |
N-(4-bromophenyl)-N-methylcarbamoyl chloride |
InChI |
InChI=1S/C8H7BrClNO/c1-11(8(10)12)7-4-2-6(9)3-5-7/h2-5H,1H3 |
InChI Key |
NJBZDCFVUQMRSM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)Br)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The most commonly reported method for synthesizing N-(4-bromophenyl)-N-methylcarbamoyl chloride involves the reaction of 4-bromoaniline with phosgene in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate isocyanate, which subsequently reacts with methylamine to yield the target carbamoyl chloride. This method is widely used both in laboratory and industrial settings due to its efficiency and relatively straightforward reaction pathway.
- Starting Material: 4-bromoaniline
- Reagent: Phosgene (COCl₂)
- Base: Pyridine or triethylamine to neutralize HCl formed
- Intermediate: 4-bromophenyl isocyanate
- Nucleophile: Methylamine
- Product: this compound
Reaction Conditions and Optimization
- Temperature: Typically maintained between 0°C and room temperature during phosgene addition to control reaction rate and minimize side reactions.
- Solvent: Non-protic solvents such as benzene, acetonitrile, or dichloromethane are preferred to avoid hydrolysis of carbamoyl chloride.
- Stoichiometry: Equimolar amounts of 4-bromoaniline and phosgene with slight excess of methylamine ensure complete conversion.
- Reaction Time: Phosgene bubbling or addition over 20–30 minutes, followed by stirring for several hours (up to 16 hours) at low temperature to complete reaction.
Industrial Scale Preparation
Data Tables and Research Findings
Crystallographic and Reaction Kinetics Data for Related Carbamoyl Chlorides
| Parameter | Value (Analogous Compound) |
|---|---|
| Space Group | Orthorhombic, Fdd2 |
| Unit Cell Dimensions (Å) | a = 26.4612, b = 32.8657, c = 9.4679 |
| Dihedral Angle (Ar–Ar) | 68.15° |
| Hydrogen Bond (N–H⋯O) Length | 2.05 Å, 156° |
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Initiator Order | 0.5 |
| Monomer Order | 1.8 |
| Average Rate Constant | 1.2 × 10⁻³ s⁻¹ |
Note: These data relate to analogous carbamoyl derivatives and polymerization kinetics, providing insight into reaction behavior and structural properties relevant to carbamoyl chloride chemistry.
Yield and Physical Data from Patent Synthesis
| Compound | Yield (%) | Physical State | Boiling Point (°C) | Pressure (mm Hg) |
|---|---|---|---|---|
| N-trichloromethylthio-N-methylcarbamoyl chloride | ~90 | Oil | 62–63 | 0.15 |
| This compound (expected) | High | Solid | Not explicitly reported | N/A |
Note: The above data are from a related carbamoyl chloride synthesis patent, demonstrating efficient production under low temperature and controlled conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-N-methylcarbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form N-(4-bromophenyl)-N-methylcarbamic acid.
Condensation Reactions: It can react with amines to form urea derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Hydrolysis: This reaction is usually performed under acidic or basic conditions.
Condensation: Reactions with amines are often conducted in the presence of a catalyst like pyridine.
Major Products Formed
Substitution: Products include various substituted carbamates.
Hydrolysis: The major product is N-(4-bromophenyl)-N-methylcarbamic acid.
Condensation: Urea derivatives are the primary products.
Scientific Research Applications
N-(4-bromophenyl)-N-methylcarbamoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential in developing pharmaceuticals, particularly as a building block for drug molecules.
Biological Studies: It is used in the synthesis of biologically active molecules for research purposes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-N-methylcarbamoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to create complex molecules .
Comparison with Similar Compounds
Halogen-Substituted Phenyl Derivatives
Compounds with halogenated phenyl groups exhibit distinct reactivity and physical properties due to the electronic effects of halogens. For example:
- N-(4-bromophenyl)maleimide (IC₅₀ = 4.37 μM) shows comparable inhibitory activity against monoacylglycerol lipase (MGL) to its fluoro- (IC₅₀ = 5.18 μM), chloro- (IC₅₀ = 7.24 μM), and iodo- (IC₅₀ = 4.34 μM) analogs, indicating minimal influence of halogen size on bioactivity .
- (E)-2-(4′-Bromophenyl)-N-(4-fluorophenyl)ethenesulfonamide (m.p. 138–140°C) highlights how combining bromo and fluoro substituents on aromatic rings can modulate crystallinity and solubility .
Carbamoyl vs. Sulfonamide/Sulfonyl Groups
- N-(4-bromophenyl)-4-(3-phenylthiourea)benzenesulfonamide (Br-LED209) demonstrates the impact of sulfonamide groups on biological targeting, contrasting with carbamoyl chloride’s reactivity toward nucleophiles .
- N-(4-bromophenyl)quinoline-2-carboxamide (synthesized via microwave irradiation) achieves 79% yield under optimized conditions (DMF, KF/Al₂O₃ catalyst), emphasizing the role of functional groups (carboxamide vs. carbamoyl chloride) in reaction efficiency .
Biological Activity
N-(4-bromophenyl)-N-methylcarbamoyl chloride is an organic compound with significant potential in various biological applications. Its structure features a bromophenyl group linked to a methylcarbamoyl chloride moiety, which contributes to its reactivity and biological activity. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H9BrClN
- Molecular Weight : 232.6 g/mol
- Functional Groups : Carbamoyl chloride, bromophenyl
The presence of the bromine atom in this compound enhances its electrophilicity, making it more reactive towards nucleophiles compared to similar compounds that contain chlorine instead of bromine.
The mechanism of action for this compound likely involves:
- Nucleophilic Substitution Reactions : The carbamoyl chloride group is reactive and can participate in nucleophilic substitution reactions, which are critical in various biological processes.
- Binding Interactions : The bromophenyl group may facilitate π-π stacking and hydrophobic interactions within biological systems, enhancing its binding affinity to target proteins.
Antimicrobial Activity
A study evaluating the antimicrobial properties of structurally similar compounds found that certain derivatives exhibited significant activity against drug-resistant bacteria. For example, one compound showed a zone of inhibition of 18 mm against Acinetobacter baumannii at a concentration of 50 mg/well . This suggests that this compound could also possess similar properties.
Enzyme Interaction Studies
Research focusing on the interaction of carbamate compounds with cholinesterases indicates that these compounds can inhibit enzyme activity, which is crucial for their insecticidal properties. A study demonstrated that co-administration of atropine and reactivators can mitigate the effects of carbamate poisoning, highlighting the importance of understanding how these compounds interact with biological targets .
Comparative Analysis Table
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C9H9BrClN | Potential antimicrobial and enzyme inhibitory effects |
| N-(4-chlorophenyl)-N-methylcarbamoyl chloride | C8H8ClNO | Known insecticidal properties |
| N-(phenyl)-N-methylcarbamoyl chloride | C9H10ClNO | Antimicrobial activity against various pathogens |
| N-(4-bromophenyl)-N-methylthiocarbamoyl chloride | C8H7BrClNS | Antimicrobial and anticancer properties |
Q & A
Q. Table 1. Crystallographic Data for Analogous Carbamoyl Derivatives
| Parameter | Value (Example Compound) |
|---|---|
| Space Group | Orthorhombic, Fdd2 |
| Unit Cell (Å) | a = 26.4612, b = 32.8657, c = 9.4679 |
| Dihedral Angle (Ar–Ar) | 68.15° |
| Hydrogen Bond (N–H⋯O) | 2.05 Å, 156° |
Table 2. Reaction Kinetics for Vanadium-Initiated Polymerization
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Initiator Order | 0.5 |
| Monomer Order | 1.8 |
| Average Rate Constant | 1.2 × 10⁻³ s⁻¹ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
